Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 640290-16-0
VCID: VC16890585
InChI: InChI=1S/C20H22F3NO/c1-13(2)12-14(3)15-8-5-7-11-18(15)24-19(25)16-9-4-6-10-17(16)20(21,22)23/h4-11,13-14H,12H2,1-3H3,(H,24,25)
SMILES:
Molecular Formula: C20H22F3NO
Molecular Weight: 349.4 g/mol

Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-

CAS No.: 640290-16-0

Cat. No.: VC16890585

Molecular Formula: C20H22F3NO

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- - 640290-16-0

Specification

CAS No. 640290-16-0
Molecular Formula C20H22F3NO
Molecular Weight 349.4 g/mol
IUPAC Name N-[2-(4-methylpentan-2-yl)phenyl]-2-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C20H22F3NO/c1-13(2)12-14(3)15-8-5-7-11-18(15)24-19(25)16-9-4-6-10-17(16)20(21,22)23/h4-11,13-14H,12H2,1-3H3,(H,24,25)
Standard InChI Key YEGIVZPZMYYGHT-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- belongs to the benzamide class, where the carboxylic acid group of benzoic acid is replaced by an amide moiety. Its molecular formula, C20H22F3NO, corresponds to a molecular weight of 349.4 g/mol. The trifluoromethyl (-CF3) group at the ortho position of the benzamide ring enhances electronic effects, while the 1,3-dimethylbutyl substituent introduces steric bulk, influencing binding interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number640290-16-0
Molecular FormulaC20H22F3NO
Molecular Weight349.4 g/mol
Substituents2-(Trifluoromethyl), N-[2-(1,3-dimethylbutyl)phenyl]
Research ApplicationsMedicinal chemistry, fungicides

The compound’s lipophilicity, driven by the trifluoromethyl and alkyl groups, suggests favorable membrane permeability, a critical factor in drug design.

Synthesis and Manufacturing

Industrial synthesis of Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- involves multi-step reactions optimized for yield and purity. While exact protocols remain proprietary, general methodologies include:

  • Amide Bond Formation: Coupling 2-(trifluoromethyl)benzoic acid with 2-(1,3-dimethylbutyl)aniline using carbodiimide-based reagents.

  • Purification: Chromatographic techniques or crystallization to isolate the product.

  • Process Optimization: Continuous flow reactors and automated systems improve scalability.

Key challenges include managing the steric hindrance from the 1,3-dimethylbutyl group, which necessitates precise temperature and solvent control. Tetrahydrofuran (THF) and methylene chloride are commonly used solvents, while magnesium bromide aids in Grignard reactions for intermediate synthesis .

Mechanism of Action

The compound’s biological activity stems from its interaction with fungal enzymes and receptors. The trifluoromethyl group enhances electrophilicity, promoting covalent binding to cysteine residues in target proteins. In agricultural studies, derivatives with ortho-trifluoromethyl groups exhibit high inhibition of Botrytis cinerea (gray mold) by disrupting mitochondrial electron transport .

Additionally, the 1,3-dimethylbutyl substituent stabilizes hydrophobic interactions within protein binding pockets, increasing binding affinity. This dual electronic and steric modulation underpins its efficacy against resistant fungal strains .

Applications in Medicinal Chemistry

In drug discovery, the compound serves as a lead structure for designing kinase inhibitors and antimicrobial agents. The trifluoromethyl group’s electronegativity mimics phosphate groups, enabling interference with ATP-binding sites in kinases. Preliminary studies suggest activity against EGFR (Epidermal Growth Factor Receptor), a target in cancer therapy.

Agricultural Applications as a Fungicide

Benzamide derivatives with 2-(1,3-dimethylbutyl)phenyl groups demonstrate broad-spectrum fungicidal activity.

Table 2: Fungicidal Activity Against Plant Pathogens

PathogenDiseaseEC50 (ppm)
Botrytis cinereaGray mold0.5–2.0
Blumeria graminisPowdery mildew5.0–10.0
Puccinia reconditaWheat brown rust10.0–20.0

The 1,3-dimethylbutyl group optimizes activity against gray mold, with EC50 values below 2.0 ppm. Substitutions at the thiophene or phenyl ring alter specificity; for example, methyl groups enhance activity against powdery mildew, while chloro derivatives are inactive .

Comparison with Related Compounds

Structural analogs highlight the importance of substituent choice:

  • N-Phenyl-2-(Trifluoromethyl)benzamide (C14H10F3NO): Simpler structure with lower molecular weight (281.2 g/mol) but reduced fungicidal potency.

  • N-[2-(1,3-Dimethylbutyl)-3-thienyl]carboxamides: Thiophene-based analogs show similar activity but require more complex synthesis .

  • Iodo-Substituted Derivative (CAS 640290-17-1): Replacing -CF3 with iodine reduces electronic effects, diminishing biological activity .

Research Findings and Data Analysis

Recent structure-activity relationship (SAR) studies reveal:

  • Alkyl Chain Length: Branched alkyl groups (C3–C6) maximize fungicidal activity. Shorter (C2) or longer (C7) chains reduce efficacy .

  • Heterocyclic Modifications: Pyrazole and thiazole derivatives retain activity, but furan analogs exhibit selectivity gaps .

  • Synergistic Effects: Combining with strobilurins enhances antifungal spectrum, delaying resistance development.

Future Directions

Further research should explore:

  • Toxicological Profiles: Acute and chronic toxicity studies for regulatory approval.

  • Formulation Development: Nanoemulsions or encapsulation to improve field stability.

  • Target Identification: Proteomic studies to map interaction sites in fungal pathogens.

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